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Compound of Interest

6-Chloro-8-methoxy-2-
Compound Name:
methylquinolin-4-ol

CAS No.: 1206-97-9

Cat. No.: B600028

Get Quote

Understanding the baseline properties of CAS 1206-97-9 is critical for downstream formulation
and synthetic applications.

Property Specification

CAS Number 1206-97-9[1]

Chemical Name 6-Chloro-8-methoxy-2-methylquinolin-4-ol
Molecular Formula C11H10CINOZ2[1]

Molecular Weight 223.66 g/mol [1]

InChl Key WWVIOEOKNNMNRN-UHFFFAQOY SA-N[2]
Physical Form Solid[3]

Purity > 98%][3]

Storage Conditions 2-8°C, stored under nitrogen([4]
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Structural Dynamics: The 4-hydroxyquinoline core exhibits profound tautomerism, existing in
equilibrium with its quinolin-4(1H)-one form[5]. In polar biological microenvironments, the
quinolone tautomer frequently predominates. This duality is not merely an academic curiosity; it
dictates the molecule's capacity to act as both a hydrogen bond donor (via N-H) and acceptor
(via C=0), which is fundamental to its target binding affinity.

Retrosynthetic Analysis & The Conrad-Limpach
Synthesis

As an application scientist, | select the over the competing Knorr synthesis for this specific
scaffold. The Knorr reaction is kinetically controlled and favors the formation of 2-
hydroxyquinolines. In contrast, the Conrad-Limpach approach is thermodynamically controlled,
specifically yielding the desired 4-hydroxyquinoline architecture[6].

Mechanistic Causality: The reaction begins with the condensation of 4-chloro-2-methoxyaniline
and ethyl acetoacetate. Mild heating (~100°C) allows the amine to attack the ketone carbonyl,
forming an enamine intermediate while avoiding premature, misdirected cyclization[7]. The
critical step is the subsequent thermal cyclization. By subjecting the enamine to extreme heat
(~250°C) in a high-boiling solvent like Dowtherm A, we provide the necessary thermal energy
to overcome the high activation barrier of the electrocyclic ring closure[8]. This drives the
elimination of ethanol and irreversibly forms the thermodynamically stable 6-chloro-8-
methoxy-2-methylquinolin-4-ol.

Optimized Experimental Protocol:

e Enamine Condensation: In a 250 mL round-bottom flask, combine equimolar amounts (0.1
mol) of 4-chloro-2-methoxyaniline and ethyl acetoacetate[7]. Add 3 drops of glacial acetic
acid as a catalyst.

o Water Removal: Heat the mixture to 100-120°C for 2 hours. Utilize a Dean-Stark apparatus
to continuously remove the water byproduct. This Le Chatelier shift ensures quantitative
conversion to the enamine intermediate[8].

o Thermal Cyclization: Dropwise, add the crude enamine to a separate flask containing 50 mL
of Dowtherm A pre-heated to 250°C. Maintain vigorous stirring. The high temperature is
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crucial; deviations below 240°C will stall the reaction and increase degradation products[8].
React for 45-60 minutes.

» Precipitation: Remove from heat and allow the mixture to cool to room temperature. The
target quinolin-4-ol will precipitate as the solvent cools[7]. Dilute the mixture with 100 mL of
petroleum ether to maximize precipitation.

« |solation & Purification: Collect the solid via Buchner vacuum filtration. Recrystallize the
crude product from a DMF/water mixture to achieve >98% purity[8].
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Fig 1. Step-by-step Conrad-Limpach synthesis workflow for CAS 1206-97-9.

Pharmacological Significance & Mechanism of
Action

The substitution pattern of CAS 1206-97-9 is highly strategic. The chlorine atom at C6
enhances the lipophilicity (LogP) of the molecule, improving membrane permeability and
metabolic half-life. The methoxy group at C8 provides a critical oxygen lone-pair that can
participate in hydrogen bonding or coordinate with metal ions within target enzyme active
sites[6].

In the context of antimalarial drug development, 4-hydroxyquinoline derivatives are known to
target the cytochrome bcl complex of Plasmodium falciparum[5]. By binding to the Qo site of
the complex, these molecules competitively inhibit the oxidation of ubiquinol, thereby arresting
the electron transport chain. This leads to a rapid depletion of mitochondrial ATP and
subsequent parasite death.
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Fig 2. Proposed mechanism of action for quinoline derivatives targeting P. falciparum.

Analytical Validation (Self-Validating System)

A robust experimental protocol must be self-validating. To confirm the successful synthesis and
purity of CAS 1206-97-9, the following analytical suite is required:

e 1H NMR (DMSO-d6): The definitive marker for the successful formation of the quinolone ring
is the appearance of a sharp singlet at ~ 6.0 ppm, corresponding to the C3 proton. The
methoxy protons will present as a singlet near 6 3.9 ppm, and the C2 methyl group at 6 2.3

ppm.

o LC-MS: Electrospray ionization (ESI+) should yield a molecular ion peak [M+H]+ at m/z
224.0. Crucially, the presence of the C6 chlorine atom will generate a characteristic M+2
isotopic peak at m/z 226.0 (in a ~3:1 ratio), confirming halogen incorporation.

o FT-IR: A strong absorption band at 1630-1650 cm~! validates the C=0 stretch of the
quinolin-4(1H)-one tautomer, distinguishing it from uncyclized intermediates.
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Safety, Storage, and Handling

According to , CAS 1206-97-9 is classified under the GHS as a Harmful substance[4].

e Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious
eye irritation), and H335 (May cause respiratory irritation)[3].

o PPE: Handling requires standard laboratory PPE, including nitrile gloves, safety goggles,
and a fume hood to prevent inhalation of dust.

o Storage: The compound must be stored at 2-8°C under a nitrogen atmosphere[4]. The inert
atmosphere prevents the oxidative degradation of the electron-rich methoxy-substituted
aromatic ring over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600028/docs#physicochemical-profile-molecular-
architecture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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